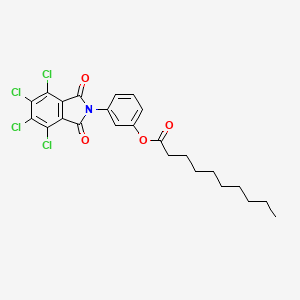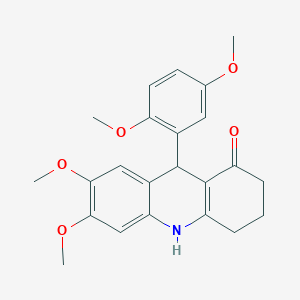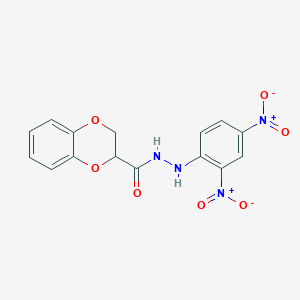
3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate is a synthetic organic compound characterized by its complex structure, which includes a tetrachlorinated isoindoline dione moiety attached to a phenyl decanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate typically involves multiple steps:
Formation of the Isoindoline Dione Core: The initial step involves the chlorination of phthalic anhydride to produce 4,5,6,7-tetrachlorophthalic anhydride. This is followed by the reaction with ammonia to form 4,5,6,7-tetrachloroisoindoline-1,3-dione.
Attachment of the Phenyl Group: The tetrachloroisoindoline-1,3-dione is then reacted with a phenyl derivative, such as phenyl magnesium bromide, to attach the phenyl group to the isoindoline core.
Esterification: Finally, the phenyl-substituted isoindoline dione is esterified with decanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce the isoindoline dione moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce dechlorinated derivatives.
Applications De Recherche Scientifique
3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate involves its interaction with specific molecular targets. The compound’s tetrachlorinated isoindoline dione moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-Tetrachloro-1,3-dioxoisoindoline-2-yl acetic acid
- 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate
- 3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl hexanoate
Uniqueness
3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenyl decanoate is unique due to its specific ester linkage to decanoic acid, which imparts distinct physicochemical properties. This ester linkage can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C24H23Cl4NO4 |
|---|---|
Poids moléculaire |
531.2 g/mol |
Nom IUPAC |
[3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl] decanoate |
InChI |
InChI=1S/C24H23Cl4NO4/c1-2-3-4-5-6-7-8-12-16(30)33-15-11-9-10-14(13-15)29-23(31)17-18(24(29)32)20(26)22(28)21(27)19(17)25/h9-11,13H,2-8,12H2,1H3 |
Clé InChI |
CSRWIURPXPPRFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B12477473.png)
![N-[5-(4-Oxo-2-thioxo-5-thiazolidinylidene)-1,3-pentadien-1-yl]-N-phenylacetamide](/img/structure/B12477476.png)
![2-methylpropyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12477486.png)
![2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B12477491.png)
![N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12477492.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12477507.png)
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12477519.png)

![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B12477525.png)
![2-ethoxy-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B12477533.png)
![4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide](/img/structure/B12477535.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12477540.png)
